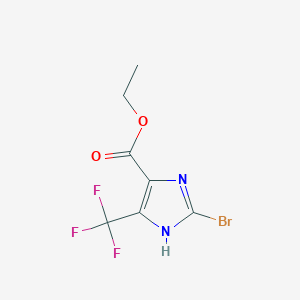

Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSMVVWMAHWZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444326-49-2 | |

| Record name | ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate (CAS No. 444326-49-2) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : 287.03 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% in commercial preparations .

Biological Activity

This compound exhibits various biological activities, primarily attributed to its imidazole core structure, which is known for interacting with biological macromolecules.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown moderate inhibition rates against HIV integrase (IN), a critical enzyme in the HIV replication cycle. In a study, several imidazole derivatives demonstrated percentage inhibition rates exceeding 50%, indicating their potential as antiviral agents .

| Compound | Percentage Inhibition | Cytotoxicity (CC50) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (MUT 101) | 90% | N/A |

| Other Tested Compounds | 67%-89% | >200 µM |

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on target proteins, leading to inhibition of their activity. This property is particularly relevant in enzyme inhibition studies where the bromine atom serves as a reactive site .

Synthesis and Experimental Methods

The synthesis of this compound typically involves several steps:

- Bromination : The imidazole precursor undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Trifluoromethylation : Introduction of the trifluoromethyl group can be achieved through reactions with trifluoroacetic acid derivatives.

- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

These methods ensure high yield and purity of the final product, making it suitable for biological testing .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Studies : Research has shown that derivatives exhibit varying degrees of inhibition against HIV integrase, with some compounds achieving over 80% inhibition in vitro .

- Enzyme Interaction Studies : The compound's ability to interact with various enzymes has been documented, highlighting its potential as a lead compound in drug development against viral infections.

- Cytotoxicity Assessments : While antiviral efficacy is promising, cytotoxicity assessments are crucial for determining therapeutic windows. Compounds with high cytotoxicity may limit clinical applicability .

科学的研究の応用

The compound exhibits significant biological activities, primarily due to its imidazole core structure, which is known for its interactions with biological macromolecules. Key areas of research include:

- Antiviral Activity : Recent studies indicate that derivatives of imidazole compounds, including this compound, have shown antiviral properties. For instance, compounds with similar structures have demonstrated moderate inhibition rates against HIV integrase, a crucial enzyme in the HIV replication cycle. In vitro studies have shown percentage inhibition rates exceeding 50%, highlighting its potential as an antiviral agent.

- Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on target proteins makes it relevant in enzyme inhibition studies. The bromine atom serves as a reactive site, facilitating interactions that can lead to the inhibition of various enzymes involved in viral replication and other biological processes.

Synthesis and Experimental Methods

The synthesis of Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate involves several key steps:

- Bromination : The precursor undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Trifluoromethylation : Introduction of the trifluoromethyl group can be achieved through reactions with trifluoroacetic acid derivatives.

- Esterification : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

These methods ensure high yield and purity of the final product, making it suitable for biological testing.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Antiviral Studies

Research has shown that derivatives exhibit varying degrees of inhibition against HIV integrase, with some compounds achieving over 80% inhibition in vitro. The following table summarizes findings from selected studies:

| Compound | Percentage Inhibition | Cytotoxicity (CC50) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (MUT 101) | 90% | N/A |

| Other Tested Compounds | 67%-89% | >200 µM |

Enzyme Interaction Studies

The compound's interaction with various enzymes has been documented. It has shown promise as a lead compound in drug development against viral infections due to its ability to inhibit critical enzymes involved in viral replication.

Cytotoxicity Assessments

While antiviral efficacy is promising, cytotoxicity assessments are crucial for determining therapeutic windows. Compounds with high cytotoxicity may limit clinical applicability, emphasizing the need for comprehensive toxicity evaluations alongside efficacy studies.

類似化合物との比較

Substituent Position and Electronic Effects

Key Observations :

- The target compound 's trifluoromethyl and bromo groups create a synergistic electron-withdrawing effect, enhancing stability in acidic or oxidative environments compared to analogues lacking these groups .

- Substitution with a 4-bromophenyl group (CAS 1354700-32-5) introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the target compound .

Reactivity Trends :

- Bromine at position 2 in the target compound facilitates Suzuki-Miyaura cross-coupling, a feature shared with Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6) .

- Trifluoromethyl groups (as in the target and CAS 1354700-32-5) improve metabolic stability in drug candidates, a critical advantage over non-fluorinated analogues .

Hydrogen Bonding and Crystallography

- Target Compound : Bromine and carboxylate groups may participate in hydrogen bonding, influencing crystal packing. highlights the importance of substituent positioning in dictating hydrogen-bonded networks .

- Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6): The carboxylate at position 5 likely forms stronger hydrogen bonds than the target’s position 4 carboxylate, altering crystal morphology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclopropane intermediates and halogenation. A key approach involves the alkylation of imidazole precursors with brominated reagents. For example, Enamine Ltd’s protocol uses rac-ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate as a building block, where bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions . Another method involves coupling trifluoromethyl-substituted pyridines with brominated esters, as seen in European Patent Application EP 4 374 877 A2, where ethyl esters and boronic acids are used in Suzuki-Miyaura cross-couplings .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

-

FTIR : Peaks at ~1617 cm⁻¹ (C=N stretching in imidazole ring) and ~590 cm⁻¹ (C-Br bond) confirm functional groups .

-

1H NMR : Aromatic protons appear at δ 8.35–8.28 ppm, while methyl/ethyl groups resonate at δ 2.64–2.70 ppm .

-

Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) validate molecular weight .

Table 1 : Key Spectroscopic Data

Technique Key Signals Functional Group Assignment FTIR 1617 cm⁻¹, 590 cm⁻¹ C=N (imidazole), C-Br 1H NMR δ 8.35–8.28 (aromatic H) Imidazole/phenyl protons MS m/z 286.01 [M+H]+ Molecular ion confirmation

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using directing groups (e.g., electron-withdrawing trifluoromethyl) or optimizing reaction conditions (e.g., low temperature, controlled stoichiometry of NBS) can enhance selectivity at the 2-position of the imidazole ring. Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution .

Q. How are contradictions in crystallographic data resolved for this compound?

- Methodological Answer : X-ray crystallography data are refined using programs like SHELXL . Validation tools (e.g., PLATON) check for errors in symmetry, hydrogen bonding, and thermal displacement parameters. For example, SHELX’s robust algorithms handle high-resolution or twinned data, ensuring accurate refinement of trifluoromethyl and bromine positions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and Fukui indices to identify electrophilic centers. Molecular docking (AutoDock Vina) evaluates binding affinities with biological targets (e.g., EGFR kinase), while ADMET predictors (SwissADME) assess pharmacokinetic properties .

Q. How can byproducts from synthesis be systematically analyzed?

- Methodological Answer : Byproducts are identified via LC-MS and purified using preparative HPLC. For example, in Scheme 6 of heterocyclic synthesis, alkylation byproducts are isolated by varying solvent polarity and analyzed via 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. What strategies optimize reaction conditions for high-purity yields?

- Methodological Answer :

- Temperature Control : Slow addition of brominating agents at 0–5°C minimizes side reactions .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in trifluoromethyl incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Q. What hydrogen bonding patterns dominate the crystal structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。